The synthesis of 1-ethyl-7-methyl-1,8-naphthyridin-4-one typically involves several key steps:
Industrial methods may optimize these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions .
1-Ethyl-7-methyl-1,8-naphthyridin-4-one can participate in various chemical reactions:
Common reagents for these reactions include:
The outcomes depend significantly on the specific reaction conditions and reagents used .
The mechanism of action of 1-ethyl-7-methyl-1,8-naphthyridin-4-one primarily involves its interaction with bacterial enzymes:
These mechanisms contribute to its potential effectiveness against various Gram-negative bacteria .
The physical and chemical properties of 1-ethyl-7-methyl-1,8-naphthyridin-4-one include:
Property | Value |
---|---|
Melting Point | Approximately 202–204 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under standard lab conditions |
Toxicity | Considered hazardous; handle with care |
These properties are critical for determining its suitability for various applications in research and industry .
The applications of 1-ethyl-7-methyl-1,8-naphthyridin-4-one span several fields:
The emergence of 1-ethyl-7-methyl-1,8-naphthyridin-4-one as a significant heterocyclic compound is intrinsically linked to mid-20th century antibiotic research. Its synthesis was first reported in the early 1960s during investigations into quinolone-based antibacterial agents, shortly preceding or coinciding with the patenting of the structurally related antibiotic nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) [2] . The compound represented a strategic molecular simplification of the more complex nalidixic acid scaffold, which itself was discovered through systematic modification of chloroquine byproducts at the George Washington University and patented by Lescher and colleagues in 1962 [5] [8]. This period marked a pivotal transition in medicinal chemistry, where synthetic heterocyclic compounds began supplementing natural products as primary therapeutic agents against bacterial pathogens.
The initial synthetic routes to 1-ethyl-7-methyl-1,8-naphthyridin-4-one were developed through classical heterocyclic condensation methods, typically involving cyclization of 2-aminopyridine derivatives with carbonyl-containing synthons. Early procedures often employed ethyl acetoacetate or related β-keto esters in multistep reactions under strongly basic conditions [3]. These foundational syntheses established the compound's structural identity, confirmed through elemental analysis and ultraviolet spectroscopy, which revealed characteristic absorption patterns distinct from simpler monocyclic heterocycles. The compound's CAS registry number (10299-49-7) and alternative designation as EDMON (1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine) subsequently became standardized in chemical databases [3].
Table 1: Key Historical Milestones for 1-Ethyl-7-Methyl-1,8-Naphthyridin-4-One
Time Period | Development | Research Context |
---|---|---|
Early 1960s | Initial synthesis reported | Antibacterial drug development |
1962-1964 | Structural characterization completed | Spectroscopic analysis (UV, IR) |
1963 | Nalidixic acid (derivative) approved | First therapeutic naphthyridine |
1970s-1980s | Mechanistic studies | DNA gyrase inhibition discovery |
2000s-Present | Derivative synthesis | Hybrid antimicrobial agent development |
1-Ethyl-7-methyl-1,8-naphthyridin-4-one belongs to the 1,8-naphthyridine family, characterized by a bicyclic aromatic system comprising two fused six-membered rings with nitrogen atoms at positions 1 and 8. This arrangement creates a planar, electron-deficient π-system that influences both the compound's reactivity and intermolecular interactions [3] [10]. The molecular formula (C₁₁H₁₂N₂O) corresponds to a molecular weight of 188.23 grams per mole, with systematic IUPAC nomenclature defining the complete substitution pattern: 1-ethyl-7-methyl-1,8-naphthyridin-4-one [3].
The compound features three critical structural elements: (1) The ethyl group at the N-1 position, which enhances lipophilicity and influences DNA-binding affinity; (2) The methyl substituent at C-7, which sterically modulates intermolecular interactions; and (3) The carbonyl group at C-4, which creates a hydrogen-bond acceptor site crucial for biological activity [3] . X-ray crystallographic analyses of related naphthyridines reveal that the carbonyl oxygen and adjacent ring nitrogen (N-1) adopt a periplanar orientation, facilitating bidentate interactions with biological targets. Nuclear magnetic resonance spectroscopy shows characteristic chemical shifts for the ethyl group (quartet at ≈4.4 ppm, triplet at ≈1.5 ppm in DMSO-d₆) and the methyl group (singlet at ≈2.6 ppm), while the vinylic protons display distinct coupling patterns confirming the substitution pattern [3].
Table 2: Comparative Structural Features of Selected Naphthyridine Derivatives
Compound | Molecular Formula | Substituents | Key Structural Differences |
---|---|---|---|
1-Ethyl-7-methyl-1,8-naphthyridin-4-one | C₁₁H₁₂N₂O | 1-Ethyl, 7-methyl | Prototype structure |
7-Methyl-1,8-naphthyridin-4(1H)-one | C₉H₈N₂O | 7-Methyl | Lacks N-1 ethyl group |
Nalidixic acid | C₁₂H₁₂N₂O₃ | 1-Ethyl, 7-methyl, 3-carboxy | Carboxylic acid at C-3 |
7-Methyl-1,8-naphthyridin-4-ol | C₉H₈N₂O | 7-Methyl, 4-hydroxy | Tautomeric enol form |
1-Ethyl-7-methyl-1,8-naphthyridin-4-one occupies a pivotal position in antimicrobial research as both a biologically active scaffold and synthetic precursor to clinically valuable compounds. Its primary significance stems from its structural relationship to nalidixic acid—the first quinolone antibiotic approved for clinical use against Gram-negative urinary tract infections in 1963 [8]. The compound itself demonstrates moderate intrinsic antibacterial activity, primarily through inhibition of DNA gyrase (topoisomerase II), an essential bacterial enzyme that maintains chromosomal supercoiling. This mechanism involves stabilization of the DNA-enzyme cleavage complex, preventing religation of DNA strands and causing lethal double-stranded breaks during replication [5] [8]. Quantitative structure-activity relationship (QSAR) studies indicate that the N-1 ethyl group enhances membrane penetration while the C-7 methyl substituent optimizes steric fit within the enzyme binding pocket [3] [5].
Modern medicinal chemistry exploits this scaffold as a synthetic intermediate for hybrid antimicrobial agents. Research demonstrates that functionalization at the C-3 position generates derivatives with enhanced potency and spectrum of activity. Particularly promising results emerge from conjugates incorporating additional pharmacophores:
Triazole Hybrids: Condensation with 1,2,4-triazole derivatives yields compounds showing 4-16 fold increased activity against Staphylococcus aureus and Escherichia coli compared to the parent molecule. QSAR modeling of 33 such derivatives established that hydrophobic parameters (π) significantly correlate with antimicrobial efficacy [5].
Benzotriazole Carbonyl Derivatives: Compounds like 3-(benzotriazole-1-carbonyl)-1-ethyl-7-methyl-1,8-naphthyridin-4-one (C₁₈H₁₅N₅O₂) demonstrate extended-spectrum activity against drug-resistant strains through dual-target inhibition mechanisms [6].
Complex Heterocyclic Conjugates: Molecular hybrids incorporating benzofuran and dihydropyrazole units (e.g., 3-[5-(benzofuran-2-yl)-3-(4-chlorophenyl)-3,4-dihydropyrazole-2-carbonyl] derivatives) exhibit synergistic effects against multidrug-resistant pathogens by concurrently disrupting DNA replication and membrane integrity [7].
Table 3: Structure-Activity Relationship (SAR) Analysis of Key Modifications
Position | Group | Antimicrobial Impact | Mechanistic Rationale |
---|---|---|---|
N-1 | Ethyl | Essential for activity | Enhances membrane penetration and DNA binding |
C-3 | H (parent) | Moderate activity | Allows functionalization |
C-3 | Carboxylic acid (nalidixic acid) | Enhanced potency | Chelates magnesium ions in gyrase active site |
C-3 | Triazole | Broad-spectrum improvement | Additional target engagement |
C-7 | Methyl | Optimal steric bulk | Complementary fit in enzyme pocket |
C-8 | Unsubstituted | Tolerated | Minimal electronic influence |
The enduring pharmaceutical relevance of this naphthyridine framework is evidenced by ongoing research into third-generation derivatives addressing antimicrobial resistance. Contemporary studies focus on structural modifications that bypass efflux pump recognition while maintaining affinity for mutated topoisomerases [3] [5]. As antibiotic resistance escalates globally, 1-ethyl-7-methyl-1,8-naphthyridin-4-one continues to provide a versatile chemical template for developing novel therapeutic agents against increasingly recalcitrant bacterial pathogens.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7